

# Methyl Paraoxon (CAS 950-35-6): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Methyl paraoxon

Cat. No.: B166073

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## Introduction

**Methyl paraoxon**, with CAS number 950-35-6, is the oxygen analog and active metabolite of the organophosphate insecticide methyl parathion.[1][2] Its primary mechanism of action involves the potent and irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[4][5][6] Due to its high toxicity, **methyl paraoxon** is a subject of significant interest in toxicological research and the development of antidotes for organophosphate poisoning.

## Chemical and Physical Properties

**Methyl paraoxon** is a colorless to yellow-to-brownish liquid.[1][7] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	950-35-6	[1][8]
Molecular Formula	C8H10NO6P	[1][8]
Molecular Weight	247.14 g/mol	[1][8]
Appearance	Colorless to yellow to brown-yellow liquid	[1]
Melting Point	0-4 °C	[1][6]
Flash Point	100 °C (closed cup)	[1][6]
IUPAC Name	dimethyl (4-nitrophenyl) phosphate	[8][9]
Synonyms	O,O-Dimethyl O-(4-nitrophenyl) phosphate, Methylparaoxon	[1][10]

## Toxicological Data

**Methyl paraoxon** is classified as a highly toxic substance, primarily through oral, dermal, and inhalation routes of exposure.[11][12] Its toxicity stems from its potent inhibition of acetylcholinesterase.

Parameter	Value	Species	Reference(s)
GHS Hazard Statement	H300: Fatal if swallowed	[8][12]	
Acute Oral Toxicity	Category 1	[11]	

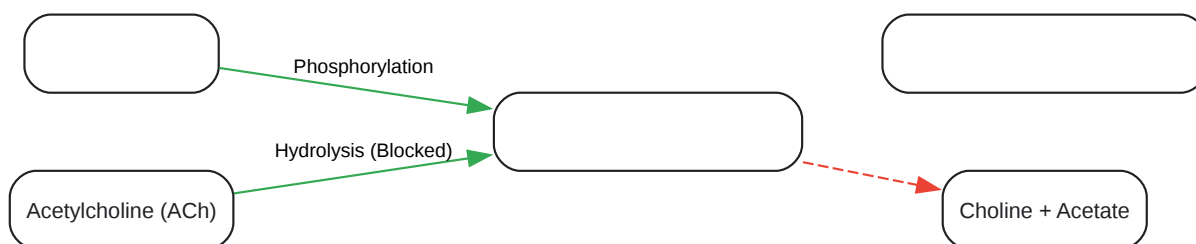
Note: Specific LD50 values for **methyl paraoxon** are often cited in comparison to its parent compound, methyl parathion. **Methyl paraoxon** is noted to be significantly more potent.

## Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for **methyl paraoxon** is the irreversible inhibition of acetylcholinesterase (AChE).[2][3] This leads to a cascade of downstream effects.

## Acetylcholinesterase Inhibition

**Methyl paraoxon** phosphorylates the serine hydroxyl group within the active site of AChE, rendering the enzyme inactive.[3][13] This prevents the breakdown of acetylcholine (ACh) in the synaptic cleft.

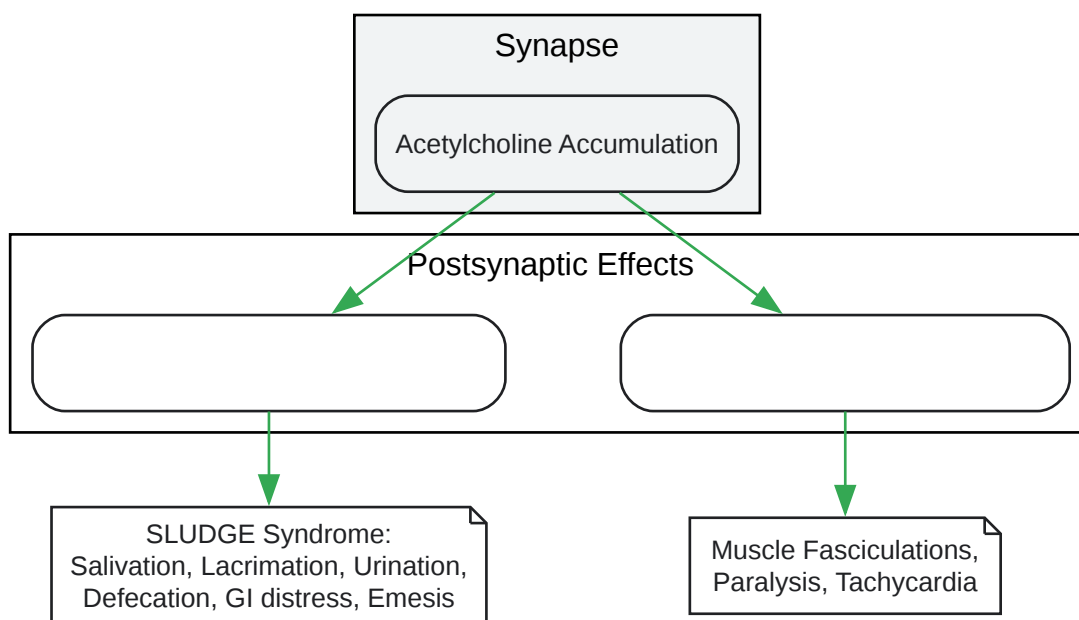


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Caption: Inhibition of Acetylcholinesterase by **Methyl Paraaxon**.

## Cholinergic Crisis

The accumulation of acetylcholine in the synapse leads to the overstimulation of muscarinic and nicotinic receptors, resulting in a "cholinergic crisis."[4][5][14]

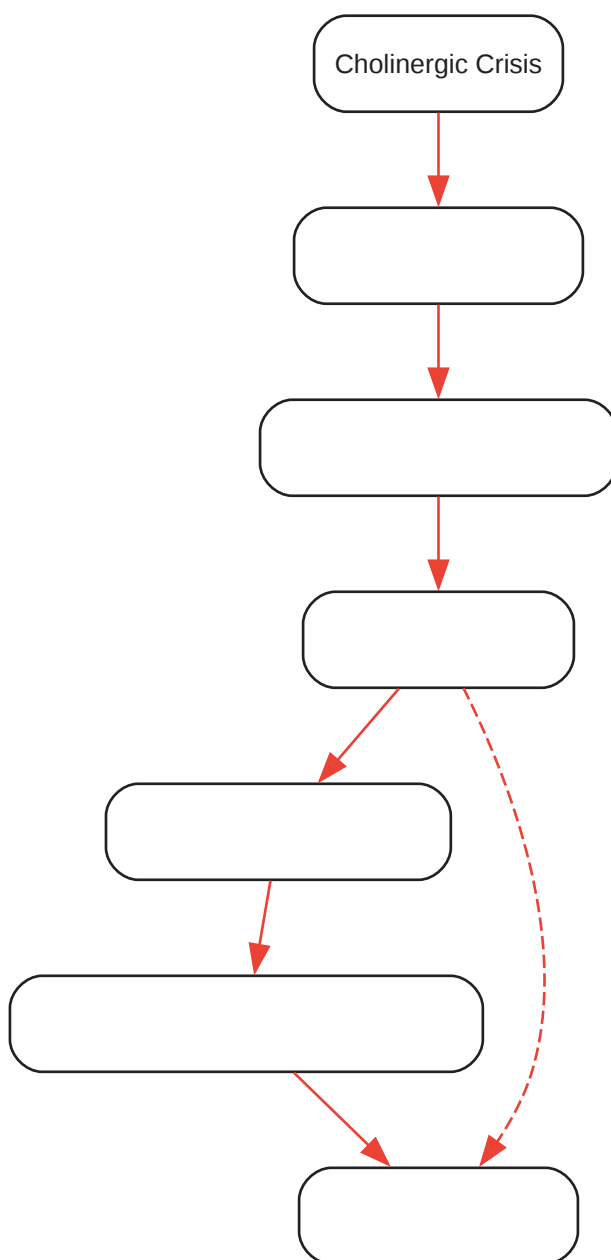


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Caption: Downstream effects of acetylcholine accumulation leading to cholinergic crisis.

## Excitotoxicity, Calcium Overload, and Oxidative Stress

Prolonged neuronal depolarization from the cholinergic crisis can lead to excitotoxicity, primarily through the overactivation of glutamate receptors.<sup>[10][15]</sup> This triggers a massive influx of calcium ions ( $\text{Ca}^{2+}$ ), leading to calcium overload, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately causing neuronal cell death.<sup>[3][16][17]</sup>



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Caption: Pathway of excitotoxicity, calcium overload, and oxidative stress.

## Experimental Protocols

The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay using the Ellman method, which is commonly used to assess the inhibitory potential of compounds like **methyl paraoxon**.<sup>[18][19][20]</sup>

## In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of **methyl paraoxon** on acetylcholinesterase.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- **Methyl paraoxon** (test inhibitor)
- Acetylthiocholine iodide (ATCh) (substrate)
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
- Sodium phosphate buffer (e.g., 0.1 M, pH 8.0)
- Solvent for **methyl paraoxon** (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

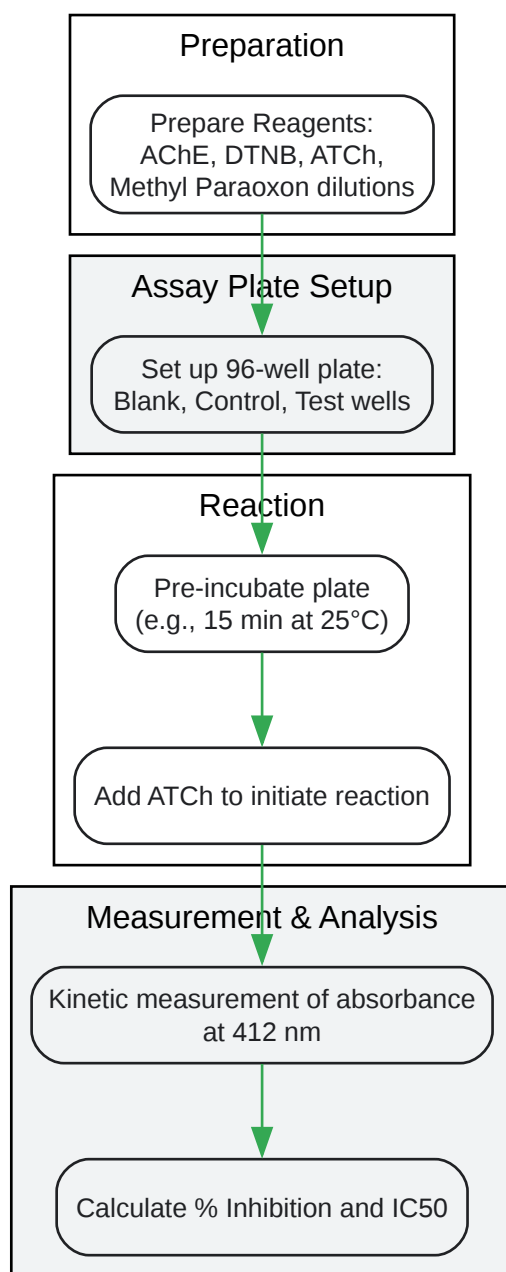
Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of AChE in phosphate buffer.
  - Prepare a stock solution of DTNB in phosphate buffer.

- Prepare a stock solution of ATCh in deionized water (prepare fresh).
- Prepare a stock solution of **methyl paraoxon** in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer to achieve the desired final assay concentrations.
- Assay Setup (in a 96-well plate):
  - Blank wells: Add phosphate buffer and DTNB.
  - Control wells (100% enzyme activity): Add phosphate buffer, AChE solution, DTNB, and the solvent used for the inhibitor.
  - Test wells: Add phosphate buffer, AChE solution, DTNB, and the corresponding **methyl paraoxon** dilution.
- Pre-incubation:
  - Mix the contents of the wells gently.
  - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction:
  - To all wells (except the blank), add the ATCh substrate solution to start the enzymatic reaction.
- Kinetic Measurement:
  - Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm.
  - Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).
- Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute,  $\Delta\text{Abs}/\text{min}$ ) for each well from the linear portion of the absorbance versus time plot.
- Subtract the rate of the blank from all control and test wells.
- Calculate the percentage of inhibition for each concentration of **methyl paraoxon** using the following formula: % Inhibition =  $[(\text{Rate of Control} - \text{Rate of Test}) / \text{Rate of Control}] * 100$
- The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: Experimental workflow for the in vitro AChE inhibition assay.

## Conclusion

**Methyl paraoxon** is a highly toxic organophosphate that serves as a powerful tool in toxicological research. Its well-defined mechanism of action, centered on the irreversible inhibition of acetylcholinesterase, allows for the detailed study of cholinergic pathways and the

consequences of their disruption. Understanding the downstream effects, including excitotoxicity and oxidative stress, is crucial for developing effective countermeasures against organophosphate poisoning. The experimental protocols outlined provide a framework for assessing the inhibitory potency of this and other related compounds, contributing to the broader fields of neurotoxicology and drug development.

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